

A Comprehensive Technical Guide to 2-Amino-1,3-thiazole-5-sulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminothiazole-5-sulfonamide

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This technical guide provides an in-depth overview of 2-amino-1,3-thiazole-5-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, detailing the compound's chemical properties, synthesis, biological activities, and therapeutic potential.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-amino-1,3-thiazole-5-sulfonamide^[1]. It is also commonly referred to as **2-aminothiazole-5-sulfonamide**^{[1][2]}. This molecule integrates two key pharmacophores: a 2-aminothiazole ring and a sulfonamide group, which contribute to its diverse biological activities^[1]. The electron-withdrawing nature of the sulfonamide group at the 5-position polarizes the thiazole ring, enhancing the reactivity at the 2-amino position and facilitating various chemical modifications^[1].

The compound exists as a crystalline solid under standard conditions^[1]. Its structure is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom, with an amino group at the 2-position and a sulfonamide group at the 5-position^[1].

Table 1: Physicochemical Properties of 2-Amino-1,3-thiazole-5-sulfonamide

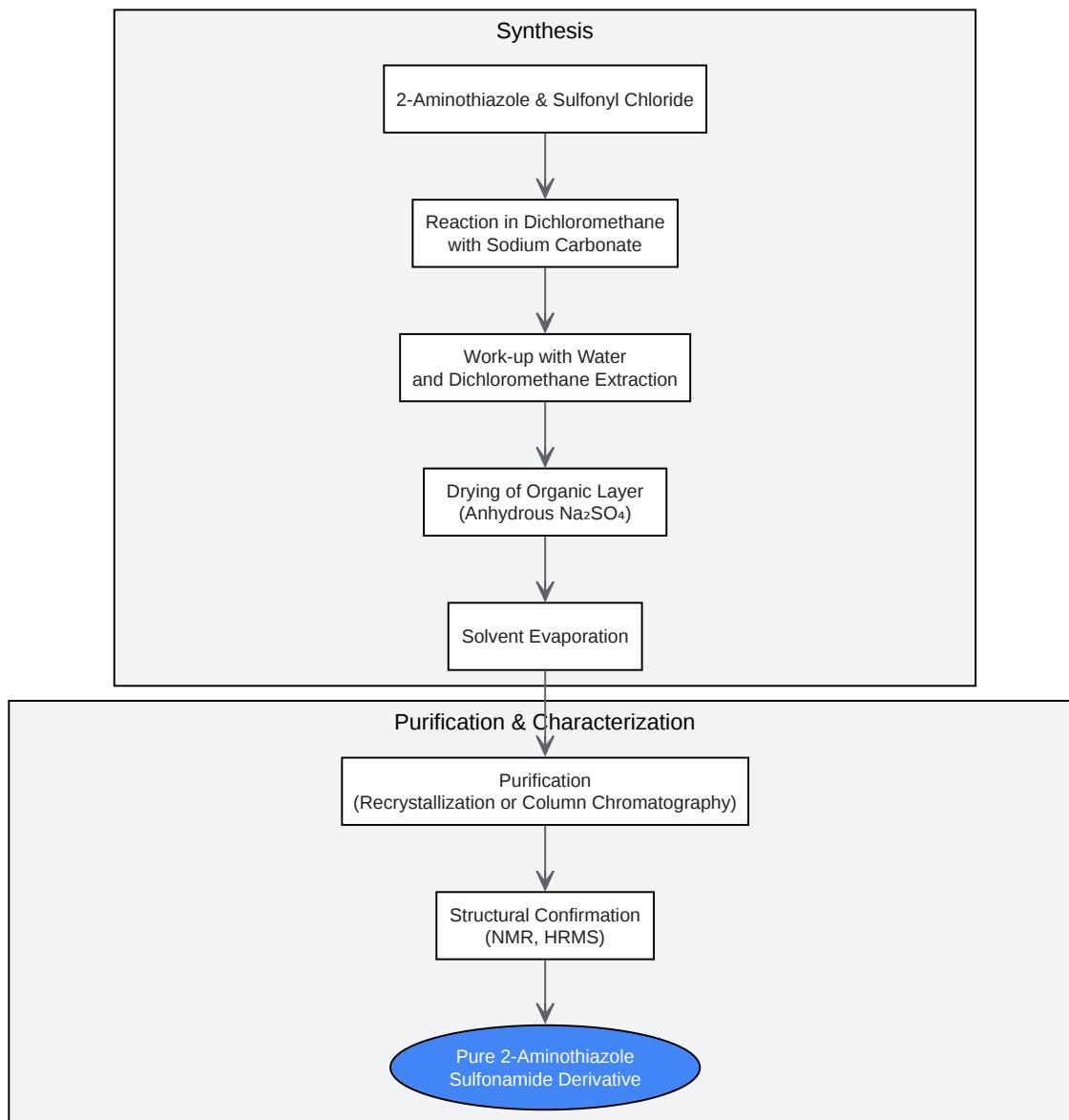
Property	Value	Reference
CAS Number	63735-95-5	[1] [2]
Molecular Formula	C ₃ H ₅ N ₃ O ₂ S ₂	[1] [2]
Molecular Weight	179.22 g/mol	[1] [2]
Density	1.7 ± 0.1 g/cm ³	[2]
Boiling Point	471.5 ± 37.0 °C at 760 mmHg	[2]
Flash Point	239.0 ± 26.5 °C	[2]
LogP	-1.51	[2]

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole sulfonamide derivatives is a key area of research, often starting from the 2-aminothiazole core. The general approach involves the sulfonylation of the amino group.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-aminothiazole sulfonamide derivatives.



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Caption: General workflow for the synthesis of 2-aminothiazole sulfonamide derivatives.

Experimental Protocol: N-sulfonylation of 2-aminothiazole

This protocol is adapted from a general procedure for the synthesis of 2-aminothiazole sulfonamide derivatives[3][4].

- Reaction Setup: In a suitable reaction vessel, dissolve 2-aminothiazole (2.0 mmol) and the desired sulfonyl chloride (2.0 mmol) in dichloromethane (10 mL).
- Base Addition: Add sodium carbonate (3.0 mmol) to the mixture.
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching and Extraction: Upon completion, add distilled water (20 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure.
- Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure sulfonamide derivative.
- Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS)[5].

Biological Activities and Therapeutic Potential

2-Amino-1,3-thiazole-5-sulfonamide and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The primary activities reported include antimicrobial, anticancer, and enzyme inhibitory effects[1][3][5].

Antimicrobial Activity

The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents, such as sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in the folate biosynthesis pathway of microbes[5]. Derivatives of 2-aminothiazole have demonstrated both antibacterial

and antifungal properties[1][5]. While the parent 2-aminothiazole showed no antimicrobial activity in some studies, the addition of a sulfonamide moiety was investigated for its potential to confer this activity[5].

Anticancer Activity

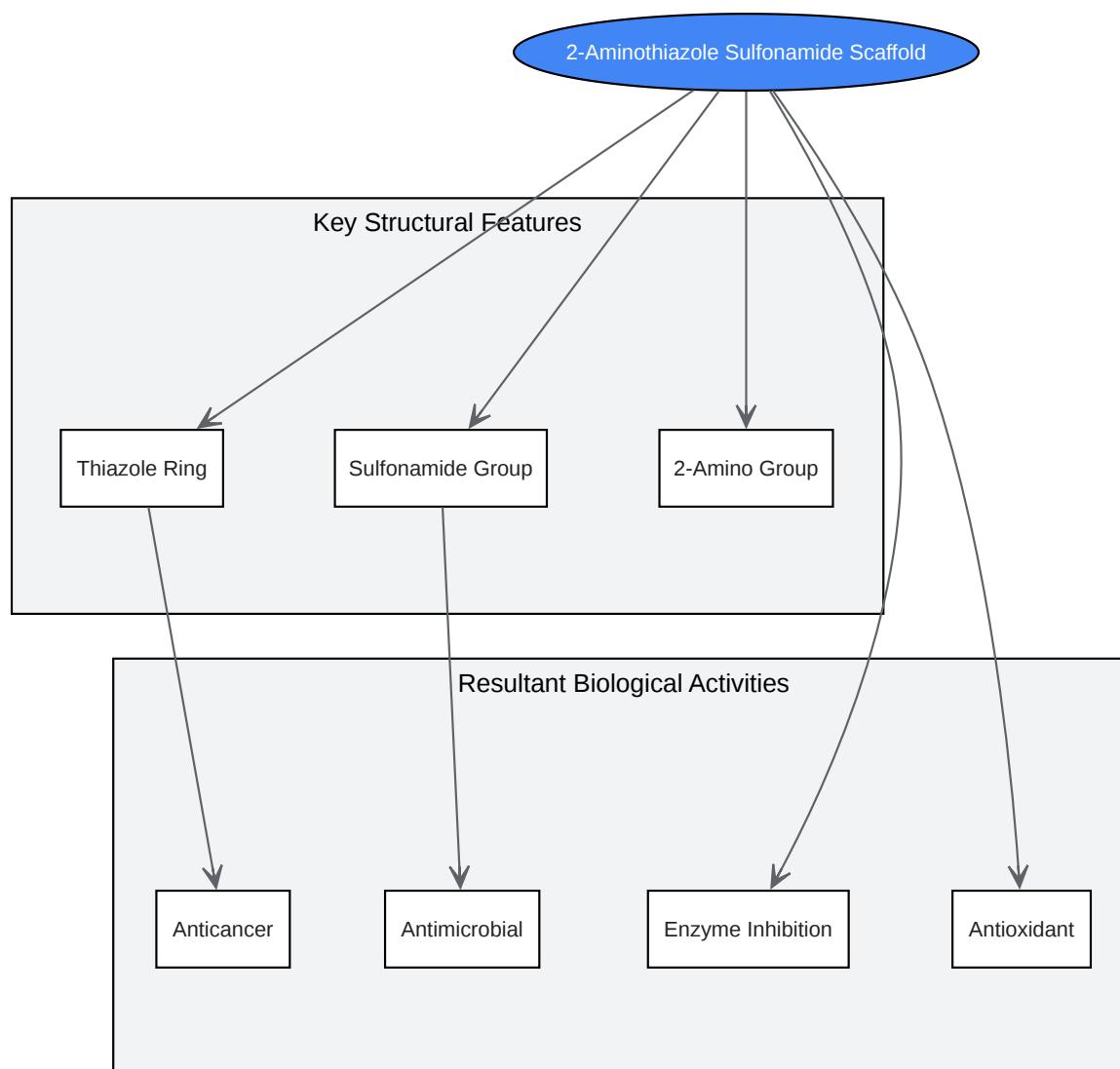
Several studies have explored the anticancer potential of 2-aminothiazole derivatives[1]. Some compounds in this class have shown anti-proliferative effects on human leukemia cells[1]. The proposed mechanisms often involve the inhibition of key enzymes in cell signaling pathways or the induction of apoptosis[6].

Enzyme Inhibition

The 2-aminothiazole sulfonamide scaffold has been shown to be a potent inhibitor of various enzymes.

- **Carbonic Anhydrase and Kinase Inhibition:** The ability of the compound to interact with protein targets through hydrogen bonding and π -stacking makes it a candidate for enzyme inhibition. Some derivatives have shown potent inhibition of carbonic anhydrases and kinases[1].
- **Urease, α -Glucosidase, and α -Amylase Inhibition:** Specific derivatives of 2-aminothiazole have demonstrated significant inhibitory effects against jack bean and *Bacillus pasteurii* urease, as well as α -glucosidase and α -amylase[3].

The following diagram illustrates the logical relationship of how the structural features of 2-aminothiazole sulfonamides lead to their biological activities.



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Caption: Relationship between structural features and biological activities.

Antioxidant Activity

Derivatives of 2-aminothiazole sulfonamide have also been investigated for their antioxidant properties. Some have shown potent radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide dismutase (SOD) mimicry[1][5].

Table 2: Biological Activities of 2-Aminothiazole Sulfonamide Derivatives

Activity	Target/Assay	Result (IC ₅₀ / % Inhibition)	Reference
Urease Inhibition	Jack Bean Urease	IC ₅₀ : 14.06 - 20.21 μM	[3]
α-Glucosidase Inhibition	α-Glucosidase	IC ₅₀ : 20.34 - 37.20 μM	[3]
α-Amylase Inhibition	α-Amylase	IC ₅₀ : 20.34 - 37.20 μM	[3]
Antioxidant Activity	DPPH Scavenging	IC ₅₀ : 34.4 - 39.2 μM	[3]
Antioxidant Activity	DPPH Scavenging	%DPPH = 90.09%	[4][5]
Antioxidant Activity	SOD Mimicry	%SOD = 99.02%	[4][5]

Note: The data presented are for various derivatives of 2-aminothiazole sulfonamide, as reported in the cited literature.

Applications in Research and Development

The versatile chemical nature and broad biological activity profile of 2-amino-1,3-thiazole-5-sulfonamide make it a valuable scaffold in several areas:

- Medicinal Chemistry: It serves as a crucial building block for the synthesis of novel therapeutic agents, particularly in the fields of antimicrobials and oncology[1]. The amenability of its structure to modification allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity[1].
- Biochemical Tools: Its derivatives can be employed as enzyme inhibitors or molecular probes to investigate biological pathways and mechanisms of disease[1].

- Agrochemicals: The biological activity of this scaffold extends to the development of new pesticides and fungicides[1].

Conclusion

2-Amino-1,3-thiazole-5-sulfonamide is a heterocyclic compound with a privileged structure for the development of new bioactive molecules. Its synthesis is accessible, and the combination of the 2-aminothiazole and sulfonamide moieties provides a platform for generating diverse libraries of compounds with potential therapeutic applications. Further research into specific derivatives, their mechanisms of action, and their *in vivo* efficacy is warranted to fully exploit the potential of this promising chemical scaffold.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Amino-1,3-thiazole-5-sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358159#iupac-name-for-2-amino-1-3-thiazole-5-sulfonamide>]

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